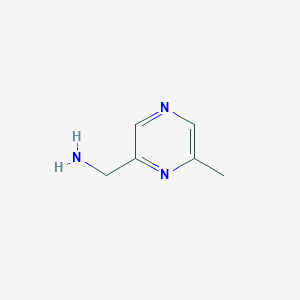

(6-Methylpyrazin-2-YL)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(6-methylpyrazin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-4-6(2-7)9-5/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZUQRBTVMBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305224 | |

| Record name | 6-Methyl-2-pyrazinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867007-99-6 | |

| Record name | 6-Methyl-2-pyrazinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867007-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-pyrazinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methylpyrazin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylpyrazin 2 Yl Methanamine and Its Analogues

Strategic Approaches to (6-Methylpyrazin-2-YL)methanamine Synthesis

The synthesis of the title compound, this compound, can be achieved through several strategic pathways, primarily involving the construction of the key aminomethyl group on a pre-existing methylpyrazine core.

Reductive Amination Routes for the Aminomethyl Moiety Formation

Reductive amination stands as a powerful and widely utilized method for forming carbon-nitrogen bonds and is a primary route for synthesizing this compound from its corresponding aldehyde, 6-methylpyrazine-2-carbaldehyde. harvard.edu This two-step, one-pot process involves the initial reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired primary amine. harvard.edu

A variety of reducing agents can be employed for this transformation, each with its own specific reactivity profile. harvard.edu

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is effective at a controlled pH (typically 6-7), allowing for the selective reduction of the iminium ion in the presence of the starting aldehyde. harvard.edu

Sodium Triacetoxyborohydride (NaB(OAc)₃H) : Often considered a milder and less toxic alternative to sodium cyanoborohydride, it is highly effective for reductive aminations, frequently used with acetic acid as a catalyst. harvard.edu

Catalytic Hydrogenation : The use of hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is another classic method. More recently, cobalt-based catalysts have been explored for the reductive amination of aldehydes with aqueous ammonia, offering a high degree of selectivity under specific temperature and pressure conditions. organic-chemistry.orgresearchgate.netmdpi.com

Biocatalytic approaches using amine dehydrogenases (AmDHs) represent a green chemistry alternative. These enzymes, often used with a cofactor recycling system like formate (B1220265) dehydrogenase (FDH), can convert carbonyl compounds to amines with high efficiency and stereoselectivity, using ammonium (B1175870) formate as both the nitrogen and hydrogen source. rsc.org

Table 1: Comparison of Reagents for Reductive Amination

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride | Methanol, pH 6-7 harvard.edu | Selective for iminium ions harvard.edu | Highly toxic byproducts harvard.edu |

| Sodium Triacetoxyborohydride | Acetic Acid harvard.edu | Mild, less toxic, highly selective harvard.edu | Stoichiometric amounts required |

| H₂ / Metal Catalyst | 80-150 °C, 1-150 bar H₂ researchgate.netmdpi.com | High activity, uses H₂ as reductant organic-chemistry.org | Requires pressure equipment |

Microwave-Assisted Synthetic Protocols for Pyrazine (B50134) Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netmdpi.com This technology can be effectively applied to the synthesis of pyrazine heterocycles. For instance, the synthesis of various substituted pyridines and other nitrogen-containing heterocycles has been significantly expedited, with reaction times dropping from hours to mere minutes under microwave irradiation. researchgate.net

While a direct microwave-assisted synthesis of this compound is not prominently detailed, the protocols for related structures suggest its feasibility. researchgate.netnih.gov For example, multicomponent reactions to form complex heterocyclic systems are often enhanced by microwave energy. mdpi.com The synthesis of pyrazine derivatives could be accelerated at various stages, such as the formation of the pyrazine ring itself or the subsequent functionalization steps. eurjchem.com

Multistep Synthetic Sequences from Readily Available Pyrazine Precursors

The synthesis of this compound often begins with commercially available or easily prepared pyrazine precursors. imist.ma A common precursor is 2-methylpyrazine, which can undergo functionalization to introduce the necessary group at the 2-position for conversion to the aminomethyl moiety.

One plausible synthetic sequence involves the following steps:

Oxidation : Oxidation of the methyl group of a suitable pyrazine precursor to a carboxylic acid.

Amidation : Conversion of the carboxylic acid to an amide.

Reduction : Reduction of the amide to the corresponding amine.

Alternatively, a key intermediate, 6-methylpyrazine-2-carbaldehyde, can be synthesized from pyrazine precursors. This aldehyde then serves as the direct substrate for the reductive amination described previously. The formation of pyrazine rings can be achieved through the condensation of α-dicarbonyl compounds with ammonia or the reaction of α-aminocarbonyl compounds. researchgate.net More complex substituted pyrazines can be built from acyclic precursors like N-allyl malonamides through a diazidation and cyclization sequence. rsc.org

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthesis of analogues allows for the exploration of structure-activity relationships. Modifications can be made to both the pyrazine core and the aminomethyl side chain.

Pyrazine Ring Modifications and Substitutions

The pyrazine ring is amenable to various chemical transformations, allowing for the introduction of a wide array of substituents. imist.ma

Halogenation : Bromination of the pyrazine ring can be achieved to introduce bromo substituents, which can then serve as handles for further cross-coupling reactions. imist.marsc.org

Nitration : The pyrazine ring can be nitrated, and the resulting nitro group can be reduced to an amino group, providing a site for further derivatization. imist.ma

Alkylation and Cross-Coupling : Synthesized pyrazines can undergo alkylations and various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, diversifying the substitution pattern. rsc.org

N-Oxide Formation : The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which alters the electronic properties of the ring and can be used to direct further substitutions or be carried through subsequent reactions. researchgate.net

These modifications can be performed on pyrazine intermediates prior to the introduction of the aminomethyl side chain, or in some cases, on the final molecule itself.

Table 2: Examples of Pyrazine Ring Functionalization Reactions

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide | Bromo-substituted pyrazine | rsc.org |

| Nitration | Fuming HNO₃/H₂SO₄ | Nitro-substituted pyrazine | imist.ma |

| Amidation | Amine, Coupling Agent | Pyrazine-carboxamide | imist.ma |

Variations of the Aminomethyl Side Chain Moiety

The aminomethyl side chain can also be readily modified.

N-Alkylation/N-Arylation : The primary amine of this compound can be alkylated or arylated to form secondary or tertiary amines. This can be achieved through further reductive amination with different aldehydes or ketones. organic-chemistry.org

Acylation : Reaction with acyl chlorides or anhydrides converts the primary amine to an amide.

Synthesis from Different Amines : During the reductive amination of 6-methylpyrazine-2-carbaldehyde, using a primary or secondary amine instead of ammonia will directly yield N-substituted derivatives. organic-chemistry.org

Side-Chain Extension and Functionalization : More complex side chains can be installed. For example, starting from a 2-(bromomethyl)-6-methylpyrazine intermediate, reaction with various nucleophiles can introduce a wide range of functionalities. The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient coupling of the pyrazine core to other complex molecules via a triazole linker. researchgate.net The strategic engineering of side chains is a known method to influence the properties of related heterocyclic compounds. rsc.org

Incorporation into Polycyclic Systems (e.g., Quinazoline (B50416) and Quinoline (B57606) Derivatives)

The primary amino group and the adjacent methylene (B1212753) unit of this compound make it a versatile building block for the synthesis of fused heterocyclic systems. Established cyclocondensation reactions, such as the Friedländer annulation and related methodologies, provide viable pathways for its incorporation into quinazoline and quinoline scaffolds.

Quinazoline Derivatives

The synthesis of quinazolines bearing a 6-methylpyrazin-2-ylmethyl substituent can be envisioned through the reaction of this compound with appropriately substituted ortho-aminoaryl carbonyl compounds. A plausible and well-established route involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with the primary amine of this compound to form a Schiff base intermediate. Subsequent intramolecular cyclization, often promoted by an acid or base catalyst, and subsequent oxidation would lead to the formation of the aromatic quinazoline ring.

A representative reaction scheme would involve the treatment of a 2-aminobenzaldehyde with this compound in the presence of a catalyst such as p-toluenesulfonic acid or iodine, followed by an oxidant like molecular oxygen or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate aromatization. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst system to achieve higher yields.

While specific literature detailing the synthesis with this compound is not prevalent, analogous reactions with other benzylamines and heteroarylmethylamines are well-documented, suggesting the feasibility of this approach. The following table provides a representative example of typical reaction conditions for the synthesis of substituted quinazolines from 2-aminobenzophenones and benzylamines, which could be adapted for this compound.

Table 1: Representative Conditions for the Synthesis of 2-Aryl-4-Substituted Quinazolines

| Entry | 2-Aminobenzophenone | Benzylamine Derivative | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Amino-5-chlorobenzophenone | Benzylamine | Cu(OAc)₂ | Toluene | 110 | 85 |

| 2 | 2-Aminobenzophenone | 4-Methoxybenzylamine | FeCl₃ | DMF | 120 | 78 |

| 3 | 2-Amino-5-nitrobenzophenone | Benzylamine | I₂ | DMSO | 130 | 72 |

| 4 | 2-Amino-4,5-dimethoxybenzophenone | 4-Chlorobenzylamine | p-TSA | Xylene | 140 | 81 |

This table presents representative data based on established methodologies for quinazoline synthesis and should be considered as a guideline for the potential synthesis of this compound-substituted quinazolines.

Quinoline Derivatives

The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or another activating group. wikipedia.org In this context, this compound can act as the component providing the activated methylene group, although it lacks a traditional carbonyl activating group. The reactivity of the methylene group is enhanced by the adjacent pyrazine ring.

A hypothetical Friedländer-type synthesis would involve the reaction of a 2-aminoaryl aldehyde or ketone with this compound. The initial step would be the formation of an enamine or an imine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring. The reaction is typically catalyzed by acids or bases. jk-sci.com Lewis acids have also been shown to be effective catalysts for this transformation. wikipedia.org

The reaction of 2-aminoacetophenone (B1585202) with this compound in the presence of a suitable catalyst, for instance, could lead to the formation of a 2-((6-methylpyrazin-2-yl)methyl)-4-methylquinoline. The choice of catalyst and reaction conditions would be crucial to drive the reaction towards the desired product and minimize side reactions.

The following data table illustrates typical conditions for the Friedländer synthesis of substituted quinolines, which could be adapted for reactions involving this compound.

Table 2: Representative Conditions for the Friedländer Synthesis of Quinolines

| Entry | 2-Aminoaryl Ketone | Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Aminoacetophenone | Ethyl acetoacetate | L-Proline | Ethanol | Reflux | 92 |

| 2 | 2-Amino-5-chlorobenzaldehyde | Acetone | NaOH | Ethanol | 80 | 88 |

| 3 | 2-Aminobenzophenone | Cyclohexanone | P₂O₅ | Toluene | 110 | 75 |

| 4 | 2-Amino-4-nitroacetophenone | Diethyl malonate | ZnCl₂ | Neat | 150 | 80 |

This table presents representative data based on established methodologies for the Friedländer synthesis and should be considered as a guideline for the potential synthesis of quinolines incorporating the this compound moiety.

Reactivity and Derivatization Chemistry of 6 Methylpyrazin 2 Yl Methanamine

Reactions Involving the Primary Amine Functionality of (6-Methylpyrazin-2-YL)methanamine

The primary amine group in this compound is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character allows it to readily react with a wide range of electrophiles, enabling the synthesis of a diverse library of derivatives.

Formation of Amides and Esters for Functionalization

One of the most common transformations of primary amines is their conversion to amides. The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding N-substituted amides. This reaction is fundamental in drug discovery and development, as the resulting amide bond is a key structural feature in many biologically active molecules. nih.gov The formation of an amide from a primary amine and a carboxylic acid typically proceeds via an addition-elimination mechanism, often requiring a coupling agent or activation of the carboxylic acid to facilitate the reaction. ambeed.com

Similarly, while less common for primary amines directly, functionalization to create ester-like linkages can be achieved through multi-step sequences, for instance, by reacting the amine with a molecule containing both a chloroformate and another functional group. The primary amine of this compound would react with the chloroformate to form a carbamate, which is structurally related to both amides and esters.

These functionalization reactions are crucial for modifying the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

Table 1: Amide Formation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-((6-methylpyrazin-2-yl)methyl)acetamide |

| This compound | Acid Chloride (R-COCl) | N-((6-methylpyrazin-2-yl)methyl)acetamide |

Imine and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. libretexts.org The process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org

The formation of imines can be significantly accelerated using microwave irradiation, which often leads to higher yields in shorter reaction times compared to conventional heating methods. analis.com.my The stability of the resulting imine can be influenced by the electronic and steric properties of the substituents on both the pyrazine (B50134) ring and the carbonyl compound. These imine derivatives can serve as intermediates for further synthetic transformations, such as reduction to secondary amines.

Mechanism of Imine Formation:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred to form a neutral carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen atom facilitates the elimination of water, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

Nucleophilic Additions and Substitutions with Electrophiles

As a potent nucleophile, the primary amine of this compound can participate in a variety of nucleophilic addition and substitution reactions with a wide array of electrophilic partners. For example, it can react with alkyl halides in nucleophilic substitution reactions to yield secondary and tertiary amines, although over-alkylation can be a challenge.

Furthermore, the amine can undergo Michael additions to α,β-unsaturated carbonyl compounds. It can also react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are highly valuable for introducing diverse structural motifs and functionalities, further expanding the chemical space accessible from this versatile starting material.

Transformations on the Pyrazine Core of this compound

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but amenable to other types of transformations.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult to achieve due to the deactivating effect of the two nitrogen atoms. youtube.com These nitrogen atoms withdraw electron density from the ring system, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com The reaction conditions required are often harsh, and the yields can be low.

If an EAS reaction were to occur on this compound, the directing effects of the existing substituents would need to be considered. The methyl group is an activating, ortho-, para-director, while the aminomethyl group is also generally considered activating and ortho-, para-directing. However, the strong deactivating effect of the pyrazine nitrogens is the dominant factor. Protonation or complexation of the ring nitrogens with a Lewis acid, which is often required for EAS, would further deactivate the ring. youtube.com A potential strategy to enhance reactivity is the formation of a pyrazine N-oxide, which introduces electron density back into the ring system and can facilitate electrophilic attack. youtube.com

Table 2: Reactivity of Aromatic Systems in Electrophilic Aromatic Substitution

| Aromatic System | Reactivity |

|---|---|

| Benzene (B151609) | Moderate |

| Toluene (Methylbenzene) | Activated |

| Nitrobenzene | Deactivated |

| Pyridine (B92270) | Deactivated |

Metal-Catalyzed Cross-Coupling Reactions at Pyrazine Positions

A more effective strategy for the functionalization of the pyrazine core involves metal-catalyzed cross-coupling reactions. tuwien.at To perform such reactions, a halogen atom (e.g., Cl, Br, I) is typically first introduced onto the pyrazine ring. This can be achieved through various methods, such as diazotization of an aminopyrazine followed by Sandmeyer-type reactions.

Once a halogenated pyrazine derivative of this compound is obtained, it can serve as a substrate in a variety of palladium-, copper-, or other metal-catalyzed cross-coupling reactions. These include well-established methods like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine ring, providing a powerful and versatile tool for the synthesis of complex, highly functionalized pyrazine derivatives. rsc.org This approach bypasses the inherent low reactivity of the pyrazine ring towards traditional electrophilic substitution.

Computational and Theoretical Studies on 6 Methylpyrazin 2 Yl Methanamine

Electronic Structure and Quantum Chemical Calculations of (6-Methylpyrazin-2-YL)methanaminenih.gov

Quantum chemical calculations are essential for determining the electronic structure of (6-Methylpyrazin-2-YL)methanamine, which in turn governs its stability, reactivity, and spectroscopic properties. nih.gov These calculations, rooted in the principles of quantum mechanics, provide a detailed map of the electron distribution within the molecule. nih.gov

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C6H9N3 |

| Monoisotopic Mass | 123.07965 Da |

| SMILES | CC1=CN=CC(=N1)CN |

| InChIKey | ZNOZUQRBTVMBQF-UHFFFAOYSA-N |

Source: PubChemLite uni.lu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It allows for the optimization of the molecular geometry to find the most stable, lowest-energy configuration. nih.gov Studies on similar pyridine (B92270) derivatives often employ methods like DFT/B3LYP with a 6–31G(d,p) basis set to calculate key structural parameters. nih.gov Such calculations for this compound would yield precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. This information is critical for understanding how the molecule might fit into the active site of a biological target. nih.gov

Table 2: Exemplary DFT-Calculated Properties for Pyridine Derivatives

| Property | Description | Typical Value Range |

|---|---|---|

| Minimized Steric Energy | The total energy of the most stable molecular conformation. | 45-90 kcal/mol |

| Bond Lengths (C-N, C-C) | The distance between the nuclei of bonded atoms. | 1.3 - 1.5 Å |

| Bond Angles (C-N-C) | The angle formed between three adjacent atoms. | 115° - 125° |

| Dihedral Angles | The angle between two intersecting planes, indicating molecular planarity or non-planarity. | 40° - 50° (for non-planar sections) |

Note: This table represents typical data obtained from DFT calculations for related heterocyclic compounds as described in cited literature. nih.gov

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com

Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. mdpi.comresearchgate.net For this compound, the nitrogen atoms in the pyrazine (B50134) ring are expected to be the primary sites for electrophilic interactions, while the aminomethyl group can participate in nucleophilic reactions.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / 2η | The ability of a molecule to accept electrons. |

Source: Journal of Chemical Sciences, MDPI mdpi.comresearchgate.net

Molecular Dynamics and Conformational Studies of this compound

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. chemrxiv.orgnih.gov MD simulations track the movements of atoms over time, revealing the molecule's conformational flexibility and how it changes in different environments, such as in a solvent like water. nih.govresearchgate.net For this compound, MD studies would be crucial to understand the rotational freedom of the aminomethyl group relative to the pyrazine ring. These simulations can identify the most stable conformations (conformers) and the energy barriers between them, which is vital for understanding how the molecule might adapt its shape upon binding to a receptor. nih.gov

Molecular Docking Simulations for Ligand-Target Interactionsresearchgate.netajol.info

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is extensively used in drug design to simulate the interaction between a small molecule ligand, such as this compound, and a protein target. mdpi.com The results can help identify potential biological targets and elucidate the mechanism of action. nih.gov

Docking algorithms generate various possible binding poses of the ligand within the protein's active site and score them based on feasibility. mdpi.com The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. ajol.infomdpi.com For this compound, the nitrogen atoms of the pyrazine ring and the primary amine group are likely to act as key hydrogen bond acceptors and donors, respectively, forming strong connections with the target protein. ajol.info

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. mdpi.com This value estimates the free energy of binding and indicates the strength of the ligand-target interaction; a more negative value suggests a stronger and more stable interaction. mdpi.com Studies on similar pyrimidine (B1678525) and pyridine derivatives targeting cyclin-dependent kinases (CDKs) have shown the utility of this approach in identifying potent inhibitors. nih.gov Docking this compound against various kinases or other enzymes could predict its potential as an inhibitor for therapeutic purposes. mdpi.comnih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Description |

|---|---|

| Binding Affinity | -8.2 kcal/mol |

| Interacting Residues | Lys33, Asp145, Ile10, Val18 |

| Interaction Types | Hydrogen bond with the backbone of Asp145; Hydrophobic interactions with Ile10 and Val18; Electrostatic interaction with Lys33. |

Note: This table is a hypothetical representation based on typical docking results for small molecule inhibitors with protein kinases, as described in cited literature. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic or biological effects. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

QSAR has become a promising tool for understanding the relationship between the molecular structures of pyrazine derivatives and their biological activities brieflands.com. By quantifying the effects of various molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective derivatives. The development of a QSAR model involves calculating various molecular descriptors and then using statistical methods to correlate these descriptors with observed biological activity ijournalse.org. Methodologies such as multiple linear regression (MLR) and artificial neural networks (ANN) are commonly employed to create these predictive models for pyrazine derivatives nih.govsemanticscholar.org. The ultimate goal is to create a validated and predictive model that can be used to identify potentially active new compounds through in-silico screening procedures semanticscholar.org.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound derivatives involves a systematic process designed to ensure the model's accuracy and predictive power nih.gov. The first step is the collection of a dataset of compounds with experimentally determined biological activities, often expressed as IC50 or EC50 values. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data researchgate.net.

Various statistical techniques are employed to construct the QSAR model. Multiple Linear Regression (MLR) is a common method used to establish a linear relationship between molecular descriptors and biological activity nih.govmdpi.com. For more complex, non-linear relationships, methods like Artificial Neural Networks (ANN) are utilized nih.govsemanticscholar.org. An ANN can model intricate patterns in the data, potentially offering higher predictive accuracy than linear methods nih.govsemanticscholar.org. Studies on pyrazine derivatives have shown that ANN techniques can be more significant than MLR models nih.govsemanticscholar.org. The resulting QSAR equation provides a quantitative model that can be used to estimate the activities of new compounds by calculating the relevant descriptors brieflands.com. The reliability of these models is demonstrated by a high correlation between the experimental and predicted activity values for both the training and test sets nih.govsemanticscholar.org.

Below is a hypothetical data table illustrating how a predictive model might perform on a series of this compound derivatives.

| Compound ID | Substituent (R) | Experimental pIC50 | Predicted pIC50 (MLR Model) | Predicted pIC50 (ANN Model) |

|---|---|---|---|---|

| 1 | -H | 6.52 | 6.48 | 6.51 |

| 2 | -Cl | 7.15 | 7.05 | 7.12 |

| 3 | -F | 6.98 | 6.91 | 6.96 |

| 4 | -CH3 | 6.81 | 6.85 | 6.82 |

| 5 | -OCH3 | 7.34 | 7.25 | 7.31 |

| 6 | -NO2 | 7.56 | 7.49 | 7.55 |

| 7 | -NH2 | 6.21 | 6.30 | 6.24 |

Descriptor Selection and Statistical Validation of QSAR Models

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous statistical validation nih.gov. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For pyrazine derivatives, a wide range of descriptors are calculated to capture the electronic, steric, hydrophobic, and topological features that may influence biological activity ijournalse.orgsemanticscholar.org. These are often calculated using quantum chemistry methods like Density Functional Theory (DFT) brieflands.comijournalse.org.

Descriptor Selection The process of selecting the most relevant descriptors is critical to avoid overfitting and to create a mechanistically interpretable model. Techniques like stepwise multiple linear regression or genetic algorithms are often used to identify a small subset of descriptors that have the most significant correlation with biological activity ijournalse.orgnih.gov.

Commonly used descriptors in QSAR studies of pyrazine derivatives are summarized in the table below.

| Descriptor Class | Examples | Significance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, NBO charges nih.govsemanticscholar.org | Describes the electronic distribution and reactivity of the molecule. |

| Topological | Topological Polar Surface Area (TPSA), Molecular Connectivity Indices semanticscholar.orgnih.gov | Encodes information about atomic connectivity and molecular shape. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Molecular Weight | Represents properties related to absorption, distribution, and metabolism. |

| Quantum Chemical | Heat of Formation, Total Energy, Electron Affinity nih.govsemanticscholar.org | Provides highly accurate measures of molecular energy and stability. |

Statistical Validation Once a model is built, it must be thoroughly validated to ensure its statistical significance and predictive ability nih.gov. Validation is typically performed through internal and external methods. Internal validation, such as cross-validation (leave-one-out or leave-many-out), assesses the model's robustness using the training set alone nih.gov. External validation involves using the model to predict the activity of the test set compounds, which were not used in model development mdpi.comnih.gov. A Y-randomization test is also crucial to confirm that the model is not a result of a chance correlation mdpi.com.

Key statistical parameters for QSAR model validation are outlined below.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | q² | Assesses the internal predictive ability of the model. nih.gov | > 0.5 mdpi.com |

| Predictive R² | R²_pred | Measures the predictive power on an external test set. | > 0.6 mdpi.com |

| Standard Error of Estimate | SEE | Indicates the absolute error of the model's predictions. nih.gov | Low value |

| Fisher's test value | F | Represents the statistical significance of the regression model. mdpi.com | High value |

Three-Dimensional QSAR (3D-QSAR) Approaches for Pharmacophore Mapping

While 2D-QSAR models correlate activity with general molecular properties, three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of the molecules and their interactions in space mdpi.com. For derivatives of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be powerful tools. These methods are used to derive relationships between the biological activity of compounds and their 3D molecular properties, such as steric and electrostatic fields nih.govjapsonline.com.

The 3D-QSAR process involves aligning a set of molecules, placing them in a 3D grid, and then calculating the interaction energies between a probe atom and each molecule at various grid points mdpi.com. The resulting energy fields are then correlated with biological activity using statistical methods. The key output of a 3D-QSAR analysis is a set of contour maps nih.govjapsonline.com. These maps visualize regions in 3D space where modifications to the molecular structure are predicted to increase or decrease activity. For instance, steric contour maps might show areas where bulky substituents are favorable (green contours) or unfavorable (yellow contours) for activity nih.gov.

Pharmacophore Mapping The insights gained from 3D-QSAR contour maps are directly applicable to pharmacophore mapping nih.gov. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response nih.gov. It defines the 3D arrangement of features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings mdpi.comnih.gov.

By analyzing the 3D-QSAR contour maps for a series of active this compound derivatives, researchers can identify common structural features that are crucial for activity. This information allows for the generation of a pharmacophore model tbzmed.ac.irtbzmed.ac.ir. This model serves as a 3D query for virtual screening of chemical databases to identify novel compounds with different chemical scaffolds that fit the pharmacophore and are therefore likely to be active nih.govtbzmed.ac.ir. The combination of 3D-QSAR and pharmacophore modeling provides a powerful, structure-based approach for the rational design and discovery of new, more potent therapeutic agents nih.gov.

Applications in Medicinal Chemistry and Rational Drug Design Utilizing the 6 Methylpyrazin 2 Yl Methanamine Scaffold

Scaffold Hopping and Bioisosteric Replacement Strategies for (6-Methylpyrazin-2-YL)methanamine Derivatives

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug discovery, aimed at identifying novel and patentable chemical structures with improved pharmacological profiles. nih.govresearchgate.net These techniques involve replacing a molecule's core framework (scaffold) or specific functional groups with alternatives that preserve or enhance biological activity while optimizing properties like potency, selectivity, and pharmacokinetics. nih.govscispace.comnih.gov

The replacement of a central molecular core with a different scaffold that maintains the essential spatial arrangement of functional groups is known as scaffold hopping. nih.govscispace.com This approach allows medicinal chemists to explore new chemical space, potentially leading to compounds with entirely different structural backbones but similar biological functions. nih.gov For scaffolds like this compound, this could involve replacing the pyrazine (B50134) ring with other heterocyclic systems, such as pyridines, pyrimidines, or even non-aromatic rings, to generate novel chemical entities.

From a pharmacodynamic perspective, these structural changes are employed to fine-tune the interaction between the drug and its biological target. scispace.com By systematically altering substituents on the pyrazine ring, researchers can enhance binding affinity, improve selectivity for the target over off-target proteins, and modulate the functional response (e.g., agonist versus antagonist activity). The ultimate aim is to design a molecule with a superior therapeutic window, maximizing efficacy while minimizing potential side effects. researchgate.netscispace.com

Role of this compound Derivatives in Enzyme Inhibition and Receptor Modulation

The pyrazine ring system is a common feature in molecules designed to interact with enzymes and receptors. Derivatives of this compound have been explored for their potential to inhibit specific enzymes and modulate receptor activity, demonstrating the scaffold's utility in developing targeted therapies.

The 2,6-disubstituted pyrazine core, of which this compound is an example, has proven to be a promising chemotype for developing potent enzyme inhibitors. Research has identified this class of compounds as effective inhibitors of Casein Kinase 2, Subunit Alpha (CSNK2A), a protein kinase implicated in viral infections like SARS-CoV-2. nih.gov

In one study, scientists synthesized a series of 2,6-disubstituted pyrazines and evaluated their inhibitory activity. They discovered that placing a 4-carboxyphenyl group at the pyrazine's 2-position was optimal for CSNK2A activity. To improve selectivity over other kinases like PIM3, modifications were explored at the 6-position. The introduction of a 6-isopropoxyindole substituent resulted in a compound with nanomolar potency against CSNK2A and a 30-fold selectivity over PIM3, highlighting how targeted modifications on the pyrazine scaffold can yield highly potent and selective enzyme inhibitors. nih.gov

Table 1: CSNK2A Inhibition by 2,6-Disubstituted Pyrazine Analogues nih.gov

| Compound ID | 6-Position Substituent | CSNK2A Activity | Selectivity over PIM3 |

|---|---|---|---|

| 6c | 6-Isopropoxyindole | Nanomolar Inhibition | 30-fold |

| 6d | 6-Isopropylaminoindole | Potent Inhibition | 13-fold |

| 7c | ortho-Methoxy Aniline | Potent Inhibition | Improved Kinome-wide Selectivity |

The P2X7 purinergic receptor (P2X7R) is an ATP-gated ion channel that plays a significant role in neuroinflammation and is a target for treating neurodegenerative diseases. nih.gov While research on this compound itself as a P2X7R antagonist is not extensively documented, related heterocyclic scaffolds have been successfully developed for this purpose.

For example, novel P2X7R antagonists have been designed using purine (B94841) and xanthine (B1682287) cores, which share structural similarities with the pyrazine system. nih.gov Furthermore, research into 1,4,6,7-tetrahydro-5H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives has led to the discovery of potent P2X7R antagonists, with one candidate advancing to clinical trials for mood disorders. nih.gov This work demonstrates that heterocyclic structures, including those with methyl substitutions, are viable scaffolds for developing P2X7R modulators. nih.gov These findings suggest that the this compound scaffold could serve as a valuable starting point for designing novel P2X7R antagonists.

Exploration of Bioactivity Profiles of this compound Analogues

Analogues based on the this compound scaffold exhibit a range of biological activities, primarily centered on enzyme inhibition and receptor modulation. The bioactivity profile is largely determined by the nature and position of the substituents on the pyrazine ring.

The most well-defined bioactivity for this class of compounds is the inhibition of protein kinases, particularly CSNK2A. nih.gov The 2,6-disubstitution pattern is key to this activity, with modifications at these positions allowing for the fine-tuning of potency and selectivity. nih.gov Beyond CSNK2A, related heterocyclic compounds like pyridazinone derivatives have shown inhibitory activity against other enzymes, such as Monoamine Oxidase B (MAO-B), suggesting a broader potential for pyrazine-based structures in enzyme-targeted drug discovery. mdpi.com Similarly, pyrimidine-based derivatives have been developed as selective MAO-A inhibitors. researchgate.net

In the realm of receptor modulation, the potential for developing P2X7 receptor antagonists represents a significant area of interest. nih.govnih.gov The success of other nitrogen-containing heterocyclic compounds in targeting this receptor suggests that analogues of this compound could be tailored to exhibit antagonist activity, which would be highly relevant for treating inflammatory conditions and neurological disorders. nih.gov

Table 2: Summary of Explored Bioactivity Profiles for Pyrazine Analogues and Related Heterocycles

| Biological Target | Analogue Type / Scaffold | Summary of Findings |

|---|---|---|

| CSNK2A (Enzyme) | 2,6-Disubstituted Pyrazine | Identified as a promising chemotype for potent and selective inhibitors. nih.gov |

| P2X7 (Receptor) | Purine & Triazolopyridine Derivatives | Related heterocyclic scaffolds have yielded potent antagonists for neuroinflammation. nih.govnih.gov |

| MAO-A/B (Enzyme) | Pyridazinone & Pyrimidine (B1678525) Derivatives | Related heterocyclic structures have been developed as selective MAO inhibitors. mdpi.comresearchgate.net |

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

The pyrazine ring is a core component of many compounds that have been investigated for their antimicrobial properties. Derivatives of the this compound scaffold have been synthesized and evaluated for their efficacy against various microbial pathogens.

Research into alkylated pyrazines has demonstrated their potent bactericidal and fungicidal activities. These compounds are thought to exert their effects by disrupting the cell membrane of microorganisms. Specifically, they can cause membrane damage by creating pores in the inner plasma membrane and depolarizing the membrane potential. The hydrophobic nature of these compounds likely allows them to penetrate the lipid bilayer of cell walls, where they can interact with and disrupt the function of membrane proteins. tugraz.at

In a notable study, a series of (4-chlorophenyl)(5-methylpyrazin-2-yl) derivatives were synthesized and screened for their antimicrobial activities. These compounds were tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, their antifungal activity was assessed against Aspergillus niger and Aspergillus fumigatus. The results from these screenings indicated that certain derivatives possess significant antimicrobial properties, highlighting the potential of the 5-methylpyrazine-2-yl core in developing new antimicrobial agents. researchgate.net

Further research into pyrimidine derivatives, which share structural similarities with pyrazines, has also shown promising antimicrobial activity. For instance, new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have been synthesized and evaluated. nih.gov The findings from these studies suggest that modifications to the core structure can lead to compounds with varying degrees of microbial inhibition. nih.gov

| Compound Class | Test Organisms | Observed Activity | Proposed Mechanism of Action |

| Alkylated Pyrazines | Bacteria and Fungi | Bactericidal and Fungicidal | Disruption of cell membrane integrity and potential |

| (4-chlorophenyl)(5-methylpyrazin-2-yl) derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, A. fumigatus | Significant antimicrobial activity against tested strains | Not specified |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | E. coli, C. diversus, Ent. aerogenes, P. vulgaris, K. pneumoniae, Ps. aeruginosa, St. aureus, Str. pyogenes, C. albicans | Varying degrees of microbial inhibition depending on the hydrazide fragment | Not specified |

Anticancer Potential and Proposed Mechanisms of Action

The pyrazine and related heterocyclic scaffolds have been a fertile ground for the discovery of novel anticancer agents. The structural versatility of the this compound core allows for its incorporation into various molecular frameworks designed to target cancer cells through different mechanisms.

One area of investigation involves the development of pyrazoline derivatives. Although not directly featuring the pyrazine ring, pyrazolines are structurally related and their study provides insights into the potential of similar nitrogen-containing heterocycles in cancer therapy. For example, new pyrazoline derivatives have been synthesized and evaluated for their cytotoxic effects against human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U87 and U251) cell lines. mdpi.com One particular compound, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, demonstrated significant anticancer activity and was found to induce apoptosis in cancer cells. mdpi.com

Another promising approach involves the hybridization of known anticancer agents with pyrazine-containing moieties. For instance, a series of novel 6-pyrazolinylcoumarins were synthesized and screened for their anticancer activity. One compound from this series exhibited notable antimitotic activity with a mean GI50 value of 10.20 μM and showed sensitivity towards leukemia cell lines. nih.gov

Derivatives of (6-Chloropyrazin-2-yl)methanamine have also been identified as potential anticancer agents through their activity as SHP2 inhibitors. The SHP2 enzyme is a critical component of signaling pathways that are often dysregulated in cancer, and its inhibition can impede tumor growth and survival.

| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Proposed Mechanism of Action |

| Pyrazoline derivatives | AsPC-1, U87, U251 | Significant cytotoxic effects, induction of apoptosis | DNA cleavage and apoptosis induction |

| 6-Pyrazolinylcoumarins | NCI60 cell lines (including Leukemia) | Antimitotic activity, sensitivity towards leukemia cell lines | Not specified |

| (6-Chloropyrazin-2-yl)methanamine derivatives | Not specified | Promising candidate in cancer therapy | SHP2 inhibitor |

Anti-inflammatory Research

The investigation of pyrazine derivatives and related heterocyclic compounds has revealed their potential as anti-inflammatory agents. Inflammation is a complex biological response, and the development of new therapeutics to modulate this process is of significant interest.

Research into pyrazolone (B3327878) derivatives, which are structurally related to the pyrazine scaffold, has demonstrated their anti-inflammatory properties. A series of pyrazolone derivatives incorporating imidazole, benzimidazole (B57391), and benztriazole moieties were synthesized and evaluated for their anti-inflammatory activity. One of the synthesized compounds showed a 75% inhibition of inflammation in an in-vivo model, indicating the potential of this class of compounds as anti-inflammatory agents. japsonline.com

The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. The structural similarities between some of the potent pyrazolone derivatives and known COX-2 inhibitors like celecoxib (B62257) suggest that these compounds may exert their anti-inflammatory effects through a similar mechanism. japsonline.com

| Compound Class | In-vivo Model | Key Findings | Proposed Mechanism of Action |

| Pyrazolone derivatives with imidazole, benzimidazole, and benztriazole moieties | Carrageenan-induced paw edema | Up to 75% inhibition of inflammation | Potential COX-2 inhibition |

Antiviral Research (e.g., HIV-1 Inhibitors)

The development of novel antiviral agents is a critical area of medicinal chemistry, and the pyrazine scaffold has been explored for its potential in this domain, particularly in the context of Human Immunodeficiency Virus Type 1 (HIV-1).

One of the key targets for anti-HIV drug development is the HIV-1 integrase (IN) enzyme, which is essential for the replication of the virus. The pyrazolone scaffold has been identified as a novel inhibitor of HIV-1 IN. nih.gov Through computational modeling studies, the pyrazolone core was predicted to inhibit the catalytic activities of IN, and subsequent synthesis and SAR studies have confirmed this, with compounds showing activity in the low micromolar range. nih.gov This discovery has opened up a new avenue for the development of second-generation IN inhibitors that could be effective against multidrug-resistant HIV strains. nih.gov

Furthermore, research into HIV-1 protease inhibitors has also incorporated complex heterocyclic systems. While not directly involving the this compound scaffold, the design of potent inhibitors with tricyclic furanofuran derivatives as P2 ligands demonstrates the utility of novel heterocyclic structures in antiviral drug design. nih.gov These inhibitors have shown excellent antiviral activity against highly multidrug-resistant HIV-1 variants. nih.gov

| Scaffold | Viral Target | Key Findings |

| Pyrazolone | HIV-1 Integrase | Inhibition of catalytic activity in the low micromolar range. |

| Tricyclic furanofuran derivatives (in HIV-1 Protease Inhibitors) | HIV-1 Protease | Potent enzyme inhibitory and antiviral activity against multidrug-resistant strains. |

Neuropharmacological Applications (e.g., PDE1 inhibitors)

The this compound scaffold and its analogs have also been investigated for their potential in treating neurological disorders. One area of interest is the inhibition of phosphodiesterase (PDE) enzymes, which are involved in signal transduction pathways in the brain.

While direct evidence for this compound derivatives as PDE1 inhibitors is not extensively documented in the provided context, research on related structures provides valuable insights. For instance, a series of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles have been synthesized and evaluated as inhibitors of transforming growth factor-β type 1 receptor (ALK5) kinase. researchgate.net ALK5 is involved in various cellular processes, and its inhibitors have potential applications in neurodegenerative diseases. The study identified potent inhibitors with IC50 values in the nanomolar range. researchgate.net

Furthermore, structure-activity relationship studies on N-(6-methylpyridin-yl)-substituted aryl amides as metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists have been conducted. nih.gov mGluR5 is implicated in a range of CNS disorders, including anxiety, depression, and pain. The discovery of potent and selective mGluR5 antagonists from this class of compounds underscores the potential of the methyl-substituted pyridinyl/pyrazinyl core in the development of neuropharmacological agents. nih.gov

| Compound Class | Target | Potential Application | Key Findings |

| 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles | ALK5 Kinase | Neurodegenerative diseases | Potent inhibitors with IC50 values in the nanomolar range. |

| N-(6-methylpyridin-yl)-substituted aryl amides | mGluR5 | Anxiety, depression, pain | Identification of potent and selective antagonists. |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for potency and selectivity.

Identification of Key Structural Determinants for Observed Biological Activity

For derivatives of the this compound scaffold and related structures, several SAR studies have provided valuable insights.

In the context of anti-inflammatory pyrazolone derivatives, the nature of the substituents on the pyrazole (B372694) ring and the attached heterocyclic moieties (imidazole, benzimidazole, benztriazole) significantly influences the activity. The lipophilicity of the compounds, as indicated by their log P values, also plays a crucial role, with compounds having higher log P values generally exhibiting better anti-inflammatory activity. japsonline.com For instance, a compound with a benzimidazole moiety and a phenyl group showed the highest activity, which was comparable to the standard drug celecoxib. japsonline.com

In the development of mGluR5 antagonists based on the N-(6-methylpyridin-yl) scaffold, it was found that while the alkyne-based ligands tolerated a variety of substitutions, most structural changes to the amide-based analogs were not well-received. However, a few potent amide derivatives were discovered, indicating that specific substitutions are critical for maintaining activity. nih.gov

For antimicrobial pyrimidine derivatives, the nature of the substituent on the benzene (B151609) ring attached to the core structure has a strong influence on the extent of antimicrobial activity. For example, the presence of a hydroxyl group on the benzene ring was found to increase the inhibitory activity against several bacterial strains. nih.gov

These SAR studies are instrumental in guiding the design of new analogs with improved efficacy and a better understanding of their interaction with biological targets.

Correlations between Molecular Conformation and Biological Response

The spatial arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For the this compound scaffold, the relative orientation of the pyrazine ring and the aminomethyl side chain, as well as the rotational freedom around the single bonds, dictates how the molecule can interact with its biological target. Understanding the relationship between molecular conformation and biological response is a cornerstone of rational drug design, enabling the optimization of potency and selectivity.

The biological activity of a drug molecule is initiated by its binding to a specific biological target, such as a receptor or an enzyme. This binding event is highly dependent on the three-dimensional shape of the molecule, which allows it to fit into a corresponding binding pocket on the target protein. The concept of a "bioactive conformation" refers to the specific spatial arrangement that a molecule adopts when it binds to its target. ub.edu This bioactive conformation may or may not be the lowest energy conformation of the molecule in solution.

For derivatives of this compound, the key conformational features include:

Ring Pucker: While the pyrazine ring is aromatic and thus largely planar, substituents on the ring can influence the local electronic environment and, in more complex fused-ring derivatives, can lead to non-planar conformations.

Side-Chain Flexibility: Modifications to the aminomethyl side chain can introduce additional rotatable bonds, increasing the conformational flexibility of the molecule.

The principles of conformational analysis are often explored through computational modeling and experimental techniques like NMR spectroscopy. These methods help to elucidate the preferred conformations in solution and can be correlated with biological activity data to infer the likely bioactive conformation.

Impact of Conformational Restriction on Biological Activity

A common strategy in medicinal chemistry to probe the bioactive conformation is to introduce conformational constraints into a flexible molecule. By synthesizing rigid analogues where the rotational freedom is limited, it is possible to "lock" the molecule into a specific conformation. If a rigid analogue shows significantly higher activity, it is inferred that its conformation is close to the bioactive conformation of the parent flexible molecule. Conversely, a loss of activity might suggest that the imposed rigidity prevents the molecule from adopting the necessary shape for binding. nih.gov

Consider a hypothetical series of this compound derivatives designed to explore the role of the torsional angle between the pyrazine ring and the aminomethyl side chain.

| Compound | Modification | Torsional Angle (degrees) | Biological Activity (IC₅₀, nM) |

| 1 | Unsubstituted | Flexible | 150 |

| 2 | Introduction of a methyl group on the methylene (B1212753) bridge | Restricted to ~60° | 25 |

| 3 | Cyclization to form a five-membered ring | Fixed at ~15° | 500 |

| 4 | Cyclization to form a six-membered ring | Fixed at ~45° | 50 |

In this hypothetical example, the increased activity of compound 2 and 4 suggests that a torsional angle in the range of 45-60° is favorable for binding. The significant loss of activity for compound 3 indicates that a nearly planar conformation is detrimental. Such data provides crucial insights for the design of next-generation compounds with optimized geometries for enhanced biological response.

Structure-Activity Relationships (SAR) Driven by Conformational Effects

Structure-activity relationship (SAR) studies on heterocyclic compounds often reveal that subtle changes in substitution can lead to significant changes in activity, which can often be attributed to conformational effects. nih.gov For the this compound scaffold, substituents on the pyrazine ring can influence the preferred conformation of the aminomethyl side chain through steric hindrance or electronic interactions.

For instance, the introduction of a bulky substituent at the 5-position of the pyrazine ring could sterically hinder the rotation of the aminomethyl group, favoring a conformation where the amine is directed away from the substituent. If this conformation aligns with the requirements of the binding site, an increase in activity may be observed.

A hypothetical SAR study could yield the following data:

| Compound | Substituent at 5-position | Predicted Low-Energy Conformation (Torsional Angle) | Biological Activity (Ki, nM) |

| 5 | -H | 30°, 90° | 120 |

| 6 | -F | 35°, 85° | 110 |

| 7 | -Cl | 45° | 45 |

| 8 | -CH₃ | 60° | 15 |

| 9 | -C(CH₃)₃ | 110° | 300 |

The data in this table suggests that as the size of the substituent at the 5-position increases from hydrogen to a methyl group, the preferred conformation shifts towards a larger torsional angle, which correlates with a progressive increase in binding affinity (lower Ki value). However, the very bulky tert-butyl group in compound 9 leads to a less favorable conformation and a decrease in activity, illustrating the delicate balance of steric and conformational factors in drug design.

Future Perspectives and Emerging Research Directions for 6 Methylpyrazin 2 Yl Methanamine

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly shifting towards environmentally benign and sustainable manufacturing processes. For the synthesis of (6-Methylpyrazin-2-YL)methanamine and its derivatives, the adoption of green chemistry principles is paramount.

Current synthetic routes for pyrazines often involve multi-step processes with harsh reaction conditions, poor yields, and the use of hazardous reagents. tandfonline.com A greener approach to pyrazine (B50134) synthesis involves the one-pot condensation of 1,2-diketones with 1,2-diamines. tandfonline.comresearchgate.net Researchers are actively exploring more sustainable methods, including:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative for the synthesis of pyrazine precursors like α-amino ketones. nih.gov These biocatalytic methods can lead to the formation of pyrazines through the oxidative dimerization of these intermediates. nih.gov Furthermore, whole-cell biocatalysis using microorganisms like Bacillus smithii has shown promise in the greener production of related pyrazine compounds, such as pyrazine-2-carboxylic acid hydrazide, through acyltransferase activity in solvent-free conditions. tandfonline.com A recent development in 2024 described a continuous-flow system using Lipozyme® TL IM for the synthesis of pyrazinamide (B1679903) derivatives, which could be adapted for this compound, offering a more efficient and greener method. rsc.org

Atom-Economical Reactions: The development of catalytic systems that promote atom economy is a central tenet of green chemistry. For instance, manganese-catalyzed dehydrogenative coupling reactions have been utilized for the synthesis of pyrazine derivatives from β-amino alcohols, generating only hydrogen gas and water as byproducts. nih.gov Such methods are environmentally benign and sustainable.

The following table summarizes some of the green chemistry approaches being explored for the synthesis of pyrazine derivatives.

| Approach | Key Advantages | Relevant Examples |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Transaminase-mediated synthesis of α-amino ketones; Whole-cell biocatalysis with Bacillus smithii |

| Flow Chemistry | Enhanced safety, scalability, improved yield and purity | Synthesis of pyrazoles, indoles, and other heterocycles |

| Atom-Economical Reactions | Maximizes incorporation of starting materials into the final product, minimizes byproducts | Manganese-catalyzed dehydrogenative coupling of β-amino alcohols |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govresearchgate.net For this compound, these computational tools can be leveraged to:

Design Novel Derivatives: AI algorithms can analyze the structure-activity relationships (SAR) of existing pyrazine compounds to predict the biological activity of novel, computationally designed derivatives. numberanalytics.com This in silico approach allows for the rapid screening of vast virtual libraries of molecules, prioritizing those with the highest potential for desired therapeutic effects.

Predict Physicochemical Properties: Machine learning models can accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. nih.govnih.gov This predictive capability is crucial for optimizing drug-like characteristics and reducing the likelihood of late-stage failures in drug development. The SwissADME web tool is one such platform used for these predictions. nih.gov

Identify Potential Drug Targets: By analyzing large biological datasets, AI can help identify potential protein targets for this compound and its analogs. nih.govbroadinstitute.org This can uncover novel mechanisms of action and expand the therapeutic applications of this class of compounds. Explainable AI models are also being developed to provide a deeper understanding of the predictions made by these complex algorithms. arxiv.org

The integration of AI and ML in the drug discovery pipeline for this compound is expected to significantly reduce the time and cost associated with bringing new drugs to market.

Exploration of Novel Therapeutic Areas and Target Identification

The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. numberanalytics.commdpi.commdpi.comresearchgate.net Future research on this compound should focus on exploring its potential in new therapeutic areas and identifying its specific molecular targets.

Emerging Therapeutic Areas: Given the broad biological activities of pyrazine derivatives, this compound and its analogs could be investigated for their potential in treating:

Neurodegenerative Diseases: Some pyrazoline-containing compounds have shown promise in targeting conditions like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyrazine derivatives have demonstrated potential in this area. nih.govdoaj.org

Cancer: Many heterocyclic compounds are used in cancer therapy, and pyrazine derivatives have shown cytotoxic activity against various cancer cell lines. mdpi.comnih.govnih.gov

Immunotherapy and Gene Therapy: Heterocyclic compounds are being explored for their ability to modulate the immune system and as delivery vehicles for gene therapy. numberanalytics.com

Target Identification: A critical step in drug discovery is the identification of the specific molecular targets through which a compound exerts its biological effects. broadinstitute.orgnih.gov Advanced methodologies for target deconvolution include:

Affinity Chromatography: This technique uses an immobilized form of the small molecule to capture its binding partners from a cell lysate. rsc.orglongdom.orgnih.govnih.govresearchgate.net

Phenotypic Screening: This approach involves observing the effects of a compound on whole cells or organisms to identify its function, followed by multi-omics-based methods to identify the target. elsevierpure.com

Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound and its similarity to known ligands. rsc.org

The following table highlights some potential therapeutic areas and the corresponding rationale for investigating this compound.

| Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Known neuroprotective effects of some pyrazoline derivatives. nih.gov |

| Infectious Diseases | Documented antibacterial and antifungal activity of pyrazine compounds. nih.govdoaj.org |

| Oncology | Cytotoxic effects of various heterocyclic and pyrazine-based compounds against cancer cells. mdpi.comnih.govnih.gov |

| Cardiovascular Diseases | Some pyrazine derivatives have shown effects on cardiovascular smooth muscle. mdpi.comtandfonline.com |

Advanced Methodologies for Profiling Bioactivity and Selectivity

To fully characterize the therapeutic potential of this compound and its derivatives, it is essential to employ advanced methodologies for profiling their bioactivity and selectivity.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a panel of biological targets, providing a broad overview of a compound's activity profile. mdpi.comnih.gov

Cytological Profiling: This image-based screening technique provides a detailed phenotypic fingerprint of a compound's effects on cells. rsc.org By analyzing numerous quantifiable features, cytological profiling can help to elucidate a compound's mechanism of action and identify potential off-target effects. rsc.org

Advanced Extraction and Analytical Techniques: For natural product-derived pyrazines, advanced extraction techniques are crucial for preserving bioactivity. acs.org Comprehensive analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are vital for structural elucidation and purity assessment. mdpi.com

In Silico Docking Studies: Molecular docking simulations can provide insights into the binding interactions between a ligand and its target protein at the atomic level. nih.govdoaj.orgnih.gov This information is invaluable for understanding the basis of a compound's activity and for guiding the design of more potent and selective analogs.

The use of these advanced profiling methods will be instrumental in building a comprehensive understanding of the pharmacological properties of this compound and in advancing its development as a potential therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。